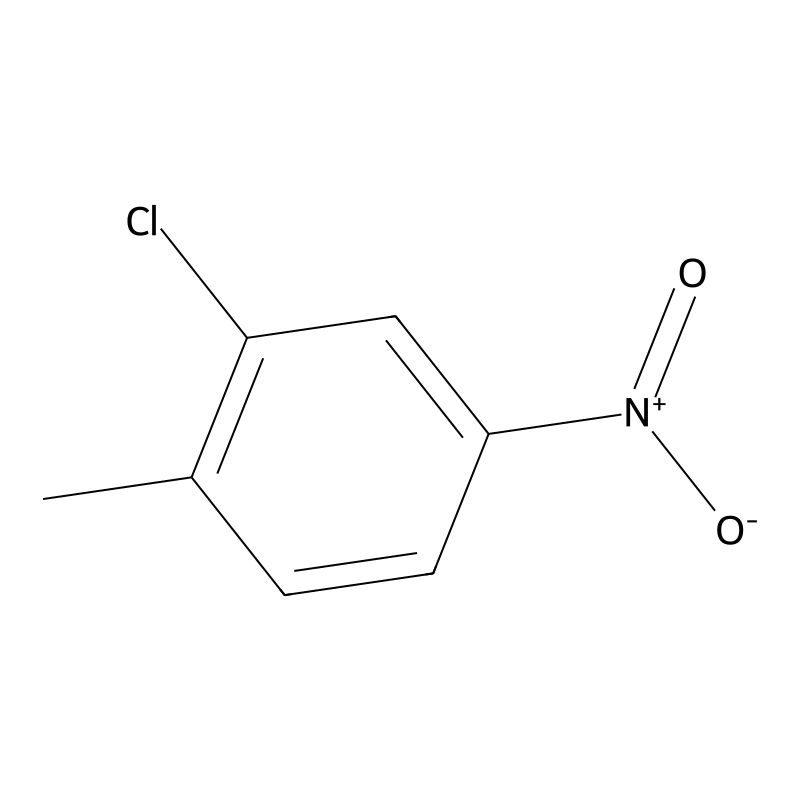2-Chloro-4-nitrotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Precursor for Organic Synthesis:
2-Cl-4-NT can serve as a starting material for the synthesis of various organic compounds. It can be used to prepare other nitroaromatic compounds through nucleophilic aromatic substitution reactions. For example, a study published in the journal "Synthetic Communications" describes its use in the synthesis of substituted biphenyls, which have potential applications in liquid crystals and organic light-emitting diodes [].
Investigation of Physical and Chemical Properties:
Researchers have studied the physical and chemical properties of 2-Cl-4-NT, including its melting point, boiling point, solubility, and reactivity. This information is crucial for understanding its behavior in various environments and potential applications. A study published in the journal "Zeitschrift für Kristallographie" characterizes the crystal structure and thermal properties of 2-Cl-4-NT [].
2-Chloro-4-nitrotoluene is an aromatic organic compound with the molecular formula C₇H₆ClNO₂ and a CAS number of 121-86-8. It appears as a white to pale yellow crystalline solid, with a melting point ranging from 60.0 to 67.0 °C . The compound consists of a methyl group and a nitro group attached to a chlorinated benzene ring, making it a derivative of toluene. Its structure can be represented by the IUPAC name 2-chloro-1-methyl-4-nitrobenzene, and it has significant applications in various chemical processes, particularly as an intermediate in the synthesis of herbicides such as chlortoluron .
- Acute Toxicity: Limited data suggests potential for acute toxicity upon inhalation, ingestion, or skin contact.
- Skin and Eye Irritation: May cause skin and eye irritation upon contact.
- Combustibility: Classified as a combustible material.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
- Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring towards electrophiles.
- Reduction Reactions: The nitro group can be reduced to an amine, yielding 2-chloro-4-toluidine.
These reactions are essential for modifying the compound for specific applications in organic synthesis.
Research indicates that 2-chloro-4-nitrotoluene exhibits toxicity towards aquatic life and may cause long-lasting effects on ecosystems . Its acute toxicity has been quantified with an oral LD50 of approximately 3020 mg/kg in rats, indicating moderate toxicity . The compound may also pose risks through inhalation and skin contact, necessitating careful handling in laboratory and industrial settings.
The primary method for synthesizing 2-chloro-4-nitrotoluene is through the chlorination of 4-nitrotoluene. This process typically involves:
- Chlorination Reaction: Chlorine gas is introduced to 4-nitrotoluene in the presence of iodine as a catalyst. The reaction is usually conducted at temperatures between 60 °C and 120 °C .
- Control of By-products: Careful control of reaction conditions is necessary to minimize the formation of undesirable by-products, which can complicate purification processes.
- Isolation and Purification: Following the reaction, separation techniques such as distillation or chromatography are employed to isolate 2-chloro-4-nitrotoluene from other products .
2-Chloro-4-nitrotoluene serves several important roles in chemical manufacturing:
- Intermediate in Herbicide Production: It is primarily used as an intermediate in the synthesis of chlortoluron, an herbicide utilized in agriculture .
- Chemical Research: The compound is also employed in various research applications to study reaction mechanisms and develop new synthetic methodologies.
Studies on the interactions of 2-chloro-4-nitrotoluene with biological systems have highlighted its potential toxicity. It has been shown to affect aquatic organisms adversely, emphasizing the need for environmental monitoring when this compound is used or synthesized . Further research into its interactions with cellular systems may provide insights into its biological impact and safety profile.
Several compounds share structural similarities with 2-chloro-4-nitrotoluene. Below are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chlorotoluene | C₇H₇Cl | Lacks nitro group; used as a solvent and intermediate. |
| 2-Nitrotoluene | C₇H₇N O₂ | Contains nitro group but lacks chlorine; used in dye production. |
| 3-Chloro-4-nitrotoluene | C₇H₆ClN O₂ | Different chlorine position; potential use in similar applications. |
Uniqueness of 2-Chloro-4-Nitrotoluene
The unique combination of both chlorine and nitro functional groups in 2-chloro-4-nitrotoluene contributes to its specific reactivity patterns and applications compared to its analogs. Its role as an intermediate for herbicides further distinguishes it from other similar compounds that may not have agricultural significance.
Color/Form
XLogP3
Boiling Point
260 °C AT 760 MM HG
LogP
Melting Point
68 °C
UNII
GHS Hazard Statements
H302 (82.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (12.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








